

Analytical Method Development Guide: 2-Methyl-5,7-dinitroquinolin-8-ol

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Compound of Interest

Compound Name: 2-Methyl-5,7-dinitroquinolin-8-ol

CAS No.: 38543-75-8

Cat. No.: B1601843

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Application Note & Protocol

Part 1: Executive Summary & Scientific Rationale

The Analyte

2-Methyl-5,7-dinitroquinolin-8-ol (CAS: 1084-32-8) is a structural analog of the antibiotic Nitroxoline.[1] It is characterized by a quinoline core substituted with a methyl group at position 2, two nitro groups at positions 5 and 7, and a hydroxyl group at position 8.[1][2]

The Analytical Challenge

Developing methods for 8-hydroxyquinoline derivatives presents a unique set of challenges often overlooked in standard protocols:

- **Metal Chelation:** The 8-hydroxy and quinoline nitrogen form a bidentate ligand site capable of chelating trace metals (Fe^{3+} , Cu^{2+}) present in stainless steel HPLC systems and silica matrices.[1] This results in severe peak tailing and non-linear response.[1]
- **Acidity & Ionization:** The electron-withdrawing nitro groups significantly lower the pKa of the phenolic hydroxyl (estimated pKa < 5.0), making the molecule highly sensitive to mobile phase pH.[1]

- Solubility: The compound exhibits poor aqueous solubility, necessitating high organic content in diluents and careful gradient design to prevent precipitation.[1]

Strategic Approach

This guide departs from generic "cookie-cutter" methods. We utilize a Reverse-Phase Ion-Suppression strategy with Metal Passivation techniques.[1] The goal is to suppress the ionization of the phenolic group (ensuring retention) while masking active metal sites to ensure peak symmetry.[1]

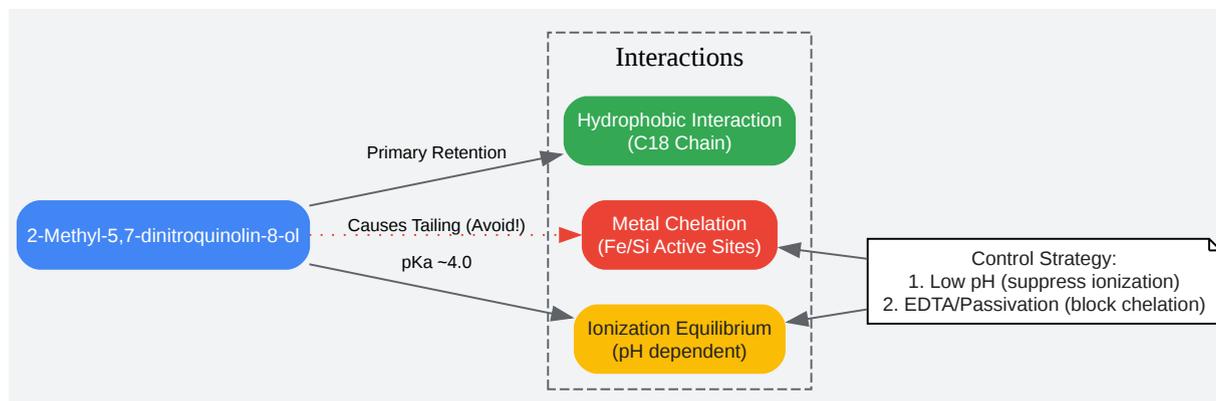
Part 2: Physicochemical Profile & Method Strategy[1]

Chemical Structure & Properties[1][2]

Property	Data	Implication for Method
Formula	C ₁₀ H ₇ N ₃ O ₅	MW: 249.18 g/mol
Functional Groups	2x Nitro (-NO ₂), 1x Phenolic - OH, 1x Pyridine N	UV Active (strong absorbance ~250-350 nm).[1]
pKa (Predicted)	Phenol OH: ~3.5 - 4.5; Pyridine NH ⁺ : < 2.0	Mobile phase pH must be controlled (pH < 3.[1]0) to keep the molecule neutral.[1]
LogP	~ 1.8 - 2.2	Moderate lipophilicity; C18 column is suitable.[1]
Solubility	DMSO (High), MeOH (Moderate), Water (Poor)	Sample diluent must contain >50% Organic.

Mechanism of Interaction (Graphviz)

The following diagram illustrates the critical interactions governing the chromatography of this molecule.



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Figure 1: Chromatographic interaction map highlighting the need for chelation suppression and pH control.

Part 3: Detailed Experimental Protocol

Instrumentation & Materials[1]

- HPLC System: Agilent 1260/1290 or Waters Alliance (must be passivated or low-metal).[1]
- Detector: DAD/PDA (Diode Array Detector).[1]
- Column: Waters XBridge Phenyl or Agilent Zorbax Eclipse Plus C18 (End-capped columns are mandatory to reduce silanol activity).[1]
 - Dimensions: 150 mm x 4.6 mm, 3.5 μ m or 5 μ m.[1]
- Reagents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Phosphoric Acid (H₃PO₄), EDTA (Disodium salt).

Mobile Phase Preparation[1]

- Buffer (Mobile Phase A): 20 mM Potassium Phosphate Buffer (pH 2.5) + 0.1 mM EDTA.[1]

- Why EDTA? Even with high-quality silica, trace metals in the frit or column housing can cause tailing.[1] 0.1 mM EDTA acts as a masking agent.[1]
- Why pH 2.5? To suppress the ionization of the phenolic hydroxyl group (keeping it protonated/neutral) and ensure robust retention on the C18 phase.
- Organic (Mobile Phase B): Acetonitrile : Methanol (80:20 v/v).[1]
 - Why Mixed Organic? ACN provides sharpness; MeOH helps solubility and modifies selectivity for nitro-aromatics.[1]

Chromatographic Conditions

Parameter	Setting
Flow Rate	1.0 mL/min
Column Temp	35°C (Controls viscosity and improves reproducibility)
Injection Vol	10 µL
Detection	254 nm (Primary), 320 nm (Secondary/Specific for Nitro-quinoline)
Run Time	20 Minutes

Gradient Program:

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	90	10
2.0	90	10
12.0	20	80
15.0	20	80
15.1	90	10

| 20.0 | 90 | 10 |[1][3]

Sample Preparation

- Stock Solution (1.0 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 2 mL DMSO (sonicate if necessary). Make up to volume with Methanol.[1][4][5]
- Working Standard (50 µg/mL): Dilute Stock Solution with Mobile Phase A:B (50:50).
 - Note: Do not use 100% aqueous buffer as diluent; the compound may precipitate.[1]

Part 4: Method Validation (ICH Q2 Guidelines)

This section outlines the validation parameters required to prove the method is "Fit for Purpose."

System Suitability Testing (SST)

Before every analysis, inject the Working Standard (n=5) and verify:

- Tailing Factor (T): NMT 1.5 (Critical parameter due to chelation risk).
- Theoretical Plates (N): > 5000.[1]
- RSD of Area: < 2.0%. [1]

Linearity & Range

- Protocol: Prepare 5 concentration levels: 10, 25, 50, 75, 100 µg/mL.
- Acceptance: $R^2 > 0.999$. [1]
- Visual Check: Residual plot should show random distribution, not a "U" shape (which indicates saturation or adsorption).

Accuracy (Recovery)

- Context: If analyzing this as an impurity in a matrix (e.g., Nitroxoline API), spike the impurity into the API solution.
- Levels: Spike at 50%, 100%, and 150% of the target limit.

- Acceptance: Mean recovery 90-110%.[\[1\]](#)

Specificity (For Impurity Profiling)

- Inject the parent compound (e.g., Nitroxoline) and the analyte.[\[1\]](#)
- Requirement: Resolution (R_s) > 2.0 between **2-Methyl-5,7-dinitroquinolin-8-ol** and the parent peak.[\[1\]](#)

Part 5: Troubleshooting & Expert Insights

The "Tailing" Trap

If you observe a tailing factor > 1.8, do not just change the gradient.[\[1\]](#)

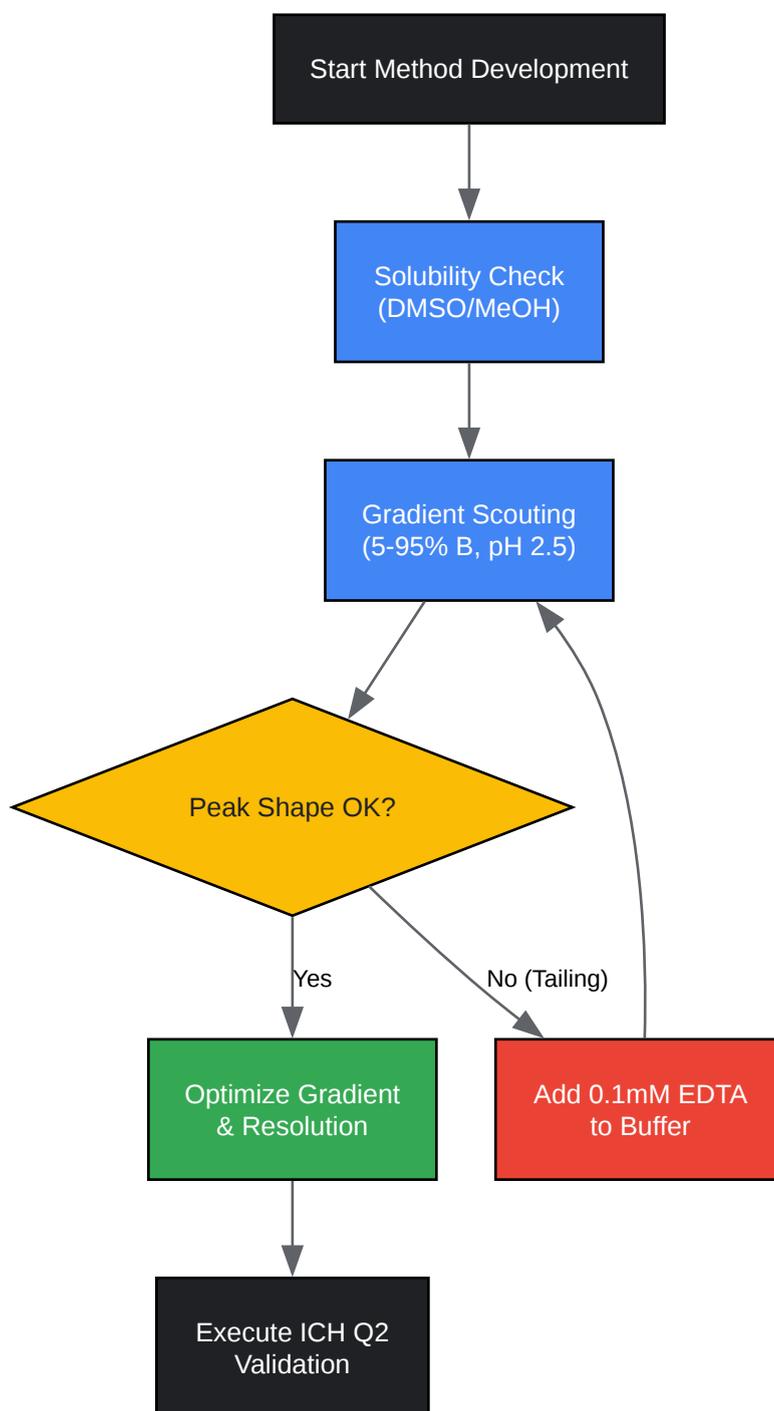
- Diagnosis: Is it silanol activity or metal chelation?
- Test: Add 0.1% Trifluoroacetic acid (TFA) to the mobile phase.[\[1\]](#) If tailing improves, it's silanol interaction.[\[1\]](#) If it persists, it is likely metal chelation.[\[1\]](#)
- Fix: Passivate the LC system with 30% Phosphoric acid (offline) or increase EDTA concentration in Mobile Phase A to 0.5 mM.

Sample Carryover

Due to the nitro groups, the molecule can adsorb to PEEK tubing.[\[1\]](#)

- Solution: Use a needle wash of 50:50 ACN:Water + 0.1% Formic Acid.[\[1\]](#)

Workflow Diagram (Method Development)



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Figure 2: Decision tree for optimizing chromatography of nitro-quinolinols.

Part 6: References

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